molecular formula C9H9N5O2S2 B11727831 5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11727831
M. Wt: 283.3 g/mol
InChI Key: XDFPWEVEXIOVSL-UHFFFAOYSA-N
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Description

5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and MS.

Chemical Reactions Analysis

5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways in microorganisms . This inhibition can result in the antimicrobial and anticancer effects observed in various studies .

Comparison with Similar Compounds

5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique compared to other thiadiazole derivatives due to its specific structure and functional groups. Similar compounds include:

These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological activities.

Properties

Molecular Formula

C9H9N5O2S2

Molecular Weight

283.3 g/mol

IUPAC Name

5-[(5-ethyl-1,3,4-thiadiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H9N5O2S2/c1-2-5-13-14-9(18-5)10-3-4-6(15)11-8(17)12-7(4)16/h3H,2H2,1H3,(H3,11,12,15,16,17)

InChI Key

XDFPWEVEXIOVSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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